Rp-8-pCPT-cGMPS (sodium)
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Overview
Description
Rp-8-pCPT-cGMPS (sodium) is a cyclic guanosine monophosphate (cGMP) analog that acts as a competitive inhibitor of cGMP-dependent protein kinases (cGKs). It is known for its high selectivity and potency in inhibiting cGKs, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rp-8-pCPT-cGMPS (sodium) involves the introduction of a p-chlorophenylthio group at the 8-position of the guanosine moiety. This modification enhances the compound’s lipophilicity and membrane permeability. The synthetic route typically includes the following steps:
Nucleophilic Substitution: Introduction of the p-chlorophenylthio group.
Cyclization: Formation of the cyclic phosphate ester.
Purification: High-performance liquid chromatography (HPLC) to achieve purity levels of ≥99%.
Industrial Production Methods
Industrial production methods for Rp-8-pCPT-cGMPS (sodium) are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Rp-8-pCPT-cGMPS (sodium) primarily undergoes substitution reactions due to the presence of the p-chlorophenylthio group. It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, making it stable under physiological conditions .
Common Reagents and Conditions
- p-Chlorophenylthiol, guanosine derivatives, phosphorylating agents.
Conditions: Mild to moderate temperatures, aqueous or organic solvents, and controlled pH levels.
Major Products
The major product of these reactions is the cyclic phosphate ester of Rp-8-pCPT-cGMPS (sodium), which retains its inhibitory properties against cGKs .
Scientific Research Applications
Rp-8-pCPT-cGMPS (sodium) is extensively used in scientific research due to its ability to selectively inhibit cGKs. Some of its applications include:
Neuroscience: Studying the role of cGKs in synaptic plasticity and long-term potentiation in hippocampal slices.
Cardiovascular Research: Investigating the effects of cGMP signaling pathways on vascular tone and blood pressure regulation.
Cell Biology: Exploring the role of cGKs in cell proliferation, differentiation, and apoptosis.
Pharmacology: Developing potential therapeutic agents targeting cGMP signaling pathways.
Mechanism of Action
Rp-8-pCPT-cGMPS (sodium) exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The p-chlorophenylthio group at the 8-position enhances its affinity for cGKs, allowing it to effectively block the activation of these kinases. This inhibition disrupts the downstream signaling pathways regulated by cGMP, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Rp-8-Br-cGMPS: A brominated analog with similar inhibitory properties but different pharmacokinetic profiles.
8-pCPT-cGMP: A cGMP analog that acts as an activator rather than an inhibitor of cGKs.
Uniqueness
Rp-8-pCPT-cGMPS (sodium) is unique due to its high lipophilicity and membrane permeability, which allows it to effectively penetrate cells and inhibit cGKs at lower concentrations. Its resistance to hydrolysis by cyclic nucleotide phosphodiesterases further enhances its stability and efficacy in biological systems .
Properties
Molecular Formula |
C16H14ClN5NaO6PS2 |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 |
InChI Key |
JERAACMSJYSCBY-OZOPYAHTSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
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